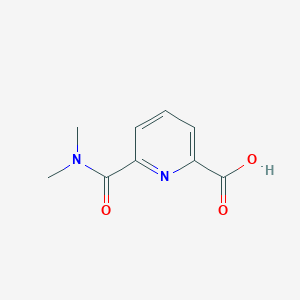
6-(dimethylcarbamoyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, or 6-DCPCA, is a compound containing a pyridine ring connected to two carboxylic acid groups. It is a white crystalline solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. 6-DCPCA is also used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields.
Applications De Recherche Scientifique
6-DCPCA has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields. It has also been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. Additionally, 6-DCPCA has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers for drug delivery applications.
Mécanisme D'action
The mechanism of action of 6-DCPCA is not well understood. However, it is believed that the compound acts as a nucleophilic catalyst, allowing for the formation of a variety of covalent bonds between molecules. This mechanism is believed to be important in the synthesis of various pharmaceuticals, dyes, and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCPCA are not well understood. However, it is believed that the compound may have potential applications in the treatment of certain medical conditions. For example, it has been suggested that 6-DCPCA may be useful in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, 6-DCPCA has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-DCPCA is a useful compound for laboratory experiments due to its high solubility in water and organic solvents. Additionally, it is relatively easy to synthesize and is readily available. However, there are some limitations to its use in laboratory experiments. For example, the compound is sensitive to light and air, and can easily degrade when exposed to these elements. Additionally, the compound is toxic and should be handled with caution.
Orientations Futures
There are a variety of potential future directions for the use of 6-DCPCA. For example, it could be used in the synthesis of novel compounds with potential applications in biomedicine, material science, and other fields. Additionally, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers for drug delivery applications. Furthermore, it could be studied for its potential use in the treatment of various medical conditions, such as cancer and diabetes. Finally, it could be used in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
6-DCPCA can be synthesized through a variety of methods. One method involves the reaction of dimethylcarbamoyl chloride with pyridine-2-carboxylic acid in the presence of an acid catalyst. This reaction yields the desired product in good yield and purity. Other methods involve the use of other reagents such as dimethylcarbamoyl bromide and dimethylcarbamoyl iodide.
Propriétés
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)6-4-3-5-7(10-6)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRUUXIKYWBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)











![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
